molecular formula C8H13ClO2S B2929205 (3-Cyclopropylcyclobutyl)methanesulfonyl chloride CAS No. 2167008-07-1

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride

Cat. No.: B2929205
CAS No.: 2167008-07-1
M. Wt: 208.7
InChI Key: ATUGAICQKBUQNY-UHFFFAOYSA-N
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Description

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride is a versatile chemical compound with the molecular formula C8H13ClO2S. It is used in various fields such as organic synthesis, pharmaceuticals, and material science due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions include heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours, maintaining the temperature throughout the addition .

Industrial Production Methods

Industrial production methods for methanesulfonyl chloride, a related compound, involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, non-nucleophilic bases, and Lewis acids. The reaction conditions often involve controlled temperatures and the use of solvents such as ether or alcohol .

Major Products Formed

The major products formed from reactions involving this compound include methanesulfonates, which are intermediates in various substitution, elimination, reduction, and rearrangement reactions .

Scientific Research Applications

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride involves its function as an electrophile, providing the “CH3SO2+” synthon. This allows it to react with nucleophiles, such as alcohols, to form methanesulfonates. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride is unique due to its cyclopropyl and cyclobutyl groups, which provide distinct steric and electronic properties compared to simpler sulfonyl chlorides like methanesulfonyl chloride and tosyl chloride. These unique properties make it valuable in specific synthetic applications where these structural features are advantageous .

Properties

IUPAC Name

(3-cyclopropylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUGAICQKBUQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167008-07-1
Record name (3-cyclopropylcyclobutyl)methanesulfonyl chloride
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